Product packaging for 5-Cyclopropylthiazol-2-ol(Cat. No.:)

5-Cyclopropylthiazol-2-ol

Cat. No.: B15045055
M. Wt: 141.19 g/mol
InChI Key: RDUNOPVQVVWFPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Cyclopropylthiazol-2-ol is a high-purity chemical compound offered for research and development purposes. This molecule features a thiazole heterocycle, a privileged structure in medicinal chemistry, substituted with a cyclopropyl group and a hydroxyl function. These motifs are commonly found in compounds with significant biological activity, making this compound a valuable intermediate for pharmaceutical development, particularly in the synthesis of novel kinase inhibitors or antimicrobial agents. The cyclopropyl group can impart metabolic stability and influence the molecule's pharmacokinetic properties, while the hydroxyl group offers a handle for further chemical modification into various esters, ethers, or other derivatives. As a building block, it can be used to explore structure-activity relationships (SAR) in drug discovery programs. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate precautions in a controlled laboratory environment. For more detailed information on safe handling, please refer to the Safety Data Sheet (SDS).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NOS B15045055 5-Cyclopropylthiazol-2-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H7NOS

Molecular Weight

141.19 g/mol

IUPAC Name

5-cyclopropyl-3H-1,3-thiazol-2-one

InChI

InChI=1S/C6H7NOS/c8-6-7-3-5(9-6)4-1-2-4/h3-4H,1-2H2,(H,7,8)

InChI Key

RDUNOPVQVVWFPG-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CNC(=O)S2

Origin of Product

United States

Foundational & Exploratory

Unraveling the Enigma: The Mechanism of Action of 5-Cyclopropylthiazol-2-ol Remains Undefined

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive review of scientific literature and chemical databases, the specific mechanism of action, biological target, and associated signaling pathways for the compound 5-Cyclopropylthiazol-2-ol remain uncharacterized in the public domain. While the thiazole scaffold is a common feature in a multitude of biologically active molecules, the unique combination of a cyclopropyl group at the 5-position and a hydroxyl group at the 2-position of the thiazole ring does not correspond to any well-documented therapeutic agent or research compound with a known mechanism.

This report summarizes the current landscape of knowledge regarding thiazole-containing compounds, offering a contextual framework for the potential biological activities of this compound. It also outlines potential experimental strategies that could be employed to elucidate its mechanism of action.

The Thiazole Moiety: A Privileged Scaffold in Drug Discovery

Thiazole rings are a cornerstone in medicinal chemistry, found in a wide array of approved drugs and clinical candidates. Their prevalence stems from their ability to engage in various biological interactions, including hydrogen bonding, metal chelation, and hydrophobic interactions. This versatility has led to the development of thiazole-containing compounds with diverse therapeutic applications, including:

  • Antimicrobial Agents: The thiazole ring is a key component of several antibiotics and antifungals.

  • Anti-inflammatory Drugs: Numerous thiazole derivatives have been investigated for their ability to modulate inflammatory pathways.

  • Anticancer Therapeutics: The tyrosine kinase inhibitor Dasatinib, which contains a 2-aminothiazole motif, is a prominent example of a thiazole-based anticancer drug.

  • Central Nervous System (CNS) Agents: Thiazole derivatives have shown activity as neuroprotective and anticonvulsant agents.

The biological activity of thiazole derivatives is highly dependent on the nature and position of the substituents on the thiazole ring. Structure-activity relationship (SAR) studies have repeatedly demonstrated that small changes to these substituents can dramatically alter the compound's potency, selectivity, and ultimately its mechanism of action.

Elucidating the Mechanism of Action: A Forward-Looking Approach

Given the absence of specific data for this compound, a systematic and multi-faceted research approach would be necessary to determine its biological function. The following outlines a potential experimental workflow to uncover its mechanism of action.

Initial Steps: Target Identification and Phenotypic Screening

The first phase of investigation would involve broad screening to identify any biological activity.

Experimental Workflow: Initial Screening Cascade

G cluster_0 Phase 1: Broad Spectrum Screening Compound This compound Phenotypic_Screening Phenotypic Screening (e.g., Cell Viability Assays in diverse cell lines) Compound->Phenotypic_Screening Target_Based_Screening Target-Based Screening (e.g., Kinase, GPCR, Ion Channel Panels) Compound->Target_Based_Screening Hit_Identification Hit Identification & Confirmation Phenotypic_Screening->Hit_Identification Target_Based_Screening->Hit_Identification

Caption: A streamlined workflow for the initial biological screening of this compound.

Experimental Protocols:

  • Cell Viability Assays: A panel of diverse human cancer cell lines (e.g., NCI-60) and normal cell lines would be treated with a range of concentrations of this compound. Cell viability would be assessed using standard methods such as MTT or CellTiter-Glo assays to identify any cytotoxic or cytostatic effects.

  • Target-Based Screening: The compound would be screened against large panels of known biological targets, such as kinases, G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors. This can be performed using commercially available screening services.

Subsequent Steps: Target Validation and Pathway Analysis

Once a "hit" is confirmed from the initial screening, the subsequent phase would focus on validating the biological target and elucidating the downstream signaling pathway.

Logical Relationship: From Hit to Mechanism

G Confirmed_Hit Confirmed Hit from Initial Screen Target_Validation Target Validation (e.g., CETSA, siRNA knockdown) Confirmed_Hit->Target_Validation Biochemical_Assays Biochemical & Biophysical Assays (e.g., IC50, SPR, ITC) Target_Validation->Biochemical_Assays Cellular_Assays Cellular Target Engagement & Pathway Analysis (e.g., Western Blot, Reporter Assays) Target_Validation->Cellular_Assays Mechanism_of_Action Elucidation of Mechanism of Action Biochemical_Assays->Mechanism_of_Action Cellular_Assays->Mechanism_of_Action

Caption: Logical progression from a confirmed biological hit to the elucidation of the mechanism of action.

Experimental Protocols:

  • Cellular Thermal Shift Assay (CETSA): This technique would be used to confirm direct binding of the compound to the putative target protein in a cellular context.

  • RNA Interference (RNAi): Small interfering RNAs (siRNAs) would be used to knock down the expression of the proposed target protein. If the cellular phenotype induced by the compound is rescued by the knockdown, it provides strong evidence for on-target activity.

  • Biochemical Assays: For enzymatic targets, in vitro activity assays would be performed to determine the inhibitory concentration (IC50) of the compound.

  • Biophysical Assays: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) would be employed to measure the binding affinity (KD) and thermodynamics of the compound-target interaction.

  • Western Blotting: This would be used to analyze the modulation of downstream signaling proteins upon treatment with the compound, providing insights into the affected pathway.

  • Reporter Gene Assays: If the target is part of a known signaling pathway that regulates gene expression, reporter assays can be used to quantify the effect of the compound on pathway activity.

Conclusion

While the thiazole ring is a well-trodden path in drug discovery, the specific compound this compound represents uncharted territory. Its mechanism of action is currently unknown and awaits discovery through rigorous scientific investigation. The experimental approaches outlined above provide a roadmap for researchers to begin to unravel the biological activity of this and other novel chemical entities. Future research in this area will be critical to understanding the potential therapeutic applications of this class of compounds.

Potential Biological Activities of 5-Cyclopropylthiazol-2-ol: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Potential Pharmacological Profile

Based on extensive research into the thiazole scaffold, 5-Cyclopropylthiazol-2-ol is hypothesized to exhibit a range of biological activities. The presence of the cyclopropyl group at the 5-position may enhance metabolic stability and potency, a strategy often employed in drug design. The 2-ol substitution (or its tautomeric 2-one form) is also a key feature that can influence the molecule's electronic properties and hydrogen bonding capacity, thereby affecting its interaction with biological targets.

The potential biological activities of this compound are summarized below, with the understanding that these are predictive and require experimental validation.

Table 1: Potential Biological Activities of this compound and Rationale from Related Compounds

Potential Biological ActivityRationale Based on Structurally Similar CompoundsKey Molecular Features
Antimicrobial Activity Thiazole derivatives are known to possess broad-spectrum antibacterial and antifungal properties.[1][3][4] The thiazole ring is a key component of penicillin antibiotics.[5]Thiazole nucleus
Antioxidant Activity Many thiazole-containing compounds exhibit significant radical scavenging activity, as demonstrated in DPPH and ABTS assays.[3][5]Thiazole ring, potential for electron donation
Anti-inflammatory Activity Substituted thiazoles have been shown to inhibit key inflammatory enzymes such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[4][6]Thiazole scaffold
Anticancer Activity The 2-aminothiazole scaffold, in particular, is a common feature in compounds with potent anticancer properties, targeting various cancer cell lines.[2][7] Thiazole derivatives can induce apoptosis and inhibit tumor cell proliferation.[7]Thiazole ring system

Proposed Experimental Protocols for Activity Screening

To validate the hypothesized biological activities of this compound, a series of in vitro and in vivo experiments would be necessary. The following section outlines potential experimental methodologies.

Antimicrobial Activity Assays

A standard approach to determine the antimicrobial potential of a novel compound involves broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

Workflow for Antimicrobial Susceptibility Testing

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound This compound Stock Solution SerialDilution Serial Dilution of Compound in 96-well Plate Compound->SerialDilution Media Bacterial/Fungal Growth Media Media->SerialDilution Cultures Standardized Microbial Cultures Inoculation Inoculation of Wells with Microbial Cultures Cultures->Inoculation SerialDilution->Inoculation Incubation Incubation at Optimal Temperature Inoculation->Incubation Readout Visual or Spectrophotometric Determination of Growth Incubation->Readout MIC Determine Minimum Inhibitory Concentration (MIC) Readout->MIC

Workflow for MIC determination.
Antioxidant Capacity Assays

The antioxidant potential can be assessed using various in vitro assays that measure the compound's ability to scavenge free radicals.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the discoloration of the DPPH radical upon reduction by an antioxidant. The change in absorbance is monitored spectrophotometrically.[3]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: This method is based on the ability of an antioxidant to quench the pre-formed ABTS radical cation. The reduction in the blue-green color is measured.[3]

Anti-inflammatory Activity Screening

Initial screening for anti-inflammatory properties can be performed using cell-free enzyme inhibition assays, followed by cell-based models.

  • COX-1 and COX-2 Inhibition Assays: These assays measure the ability of the compound to inhibit the activity of purified cyclooxygenase enzymes, which are key mediators of inflammation.[4]

  • 5-Lipoxygenase (5-LOX) Inhibition Assay: This assay determines the inhibitory effect of the compound on 5-LOX, another critical enzyme in the inflammatory cascade.[6]

Signaling Pathway for Arachidonic Acid Metabolism

cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway ArachidonicAcid Arachidonic Acid COX COX-1 / COX-2 ArachidonicAcid->COX LOX 5-LOX ArachidonicAcid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation1 Inflammation, Pain, Fever Prostaglandins->Inflammation1 Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation2 Inflammation, Allergic Reactions Leukotrienes->Inflammation2

Key inflammatory pathways.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking, the extensive body of research on the thiazole scaffold provides a strong foundation for predicting its potential pharmacological profile. The proposed activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects, are based on well-established structure-activity relationships within this class of compounds. The experimental workflows and pathway diagrams provided in this guide offer a roadmap for researchers to systematically investigate and validate the therapeutic potential of this novel molecule. Further research is warranted to synthesize and characterize this compound and to perform the biological assays outlined herein to uncover its true pharmacological value.

References

Spectroscopic and Spectrometric Elucidation of 5-Cyclopropylthiazol-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-Cyclopropylthiazol-2-ol is a heterocyclic compound of interest in medicinal chemistry and materials science due to the unique structural combination of a thiazole ring, a hydroxyl group, and a cyclopropyl moiety. The thiazole ring is a common scaffold in many biologically active molecules, and the cyclopropyl group can impart unique conformational rigidity and metabolic stability. A thorough understanding of the spectroscopic properties of this molecule is paramount for its unambiguous identification, purity assessment, and for understanding its chemical behavior.

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. It also outlines detailed experimental protocols for acquiring such data, aimed at researchers, scientists, and drug development professionals.

Predicted Spectroscopic Data

While a definitive experimental dataset for this compound is not publicly available, its spectroscopic features can be predicted based on the chemical structure and established principles of spectroscopy. These predictions serve as a benchmark for the analysis of experimentally obtained data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for structural confirmation.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 0.6 - 0.8Multiplet2HCyclopropyl CH₂
~ 0.9 - 1.1Multiplet2HCyclopropyl CH₂
~ 1.5 - 1.7Multiplet1HCyclopropyl CH
~ 6.8Singlet1HThiazole C4-H
~ 10.0 - 12.0Broad Singlet1HThiazole OH

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~ 5 - 10Cyclopropyl CH₂
~ 10 - 15Cyclopropyl CH
~ 115 - 120Thiazole C5
~ 130 - 135Thiazole C4
~ 165 - 170Thiazole C2 (C-OH)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
3200 - 3400Broad, StrongO-HStretching
3000 - 3100MediumC-H (Aromatic/Vinyl)Stretching
2850 - 3000MediumC-H (Aliphatic)Stretching
1620 - 1680MediumC=NStretching
1500 - 1580MediumC=CStretching
1000 - 1050MediumC-OStretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIon
[M]+•Molecular Ion
[M-C₃H₅]+Loss of cyclopropyl group
[M-OH]+Loss of hydroxyl group

Experimental Protocols

The following are generalized protocols for acquiring high-quality spectroscopic data for a solid organic compound like this compound.

NMR Data Acquisition
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.

    • Tune and match the probe for the desired nuclei (¹H and ¹³C).

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 15 ppm, centered around 7 ppm.

    • Use a 30-45 degree pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 220 ppm, centered around 100 ppm.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

IR Data Acquisition (Attenuated Total Reflectance - ATR)
  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum. The instrument will automatically subtract the background.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The data is typically collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry Data Acquisition (Electron Ionization - EI)
  • Sample Introduction:

    • For a volatile solid, a direct insertion probe can be used. A small amount of sample is placed in a capillary tube at the end of the probe.

    • The probe is inserted into the ion source, and the sample is heated to induce vaporization.

  • Ionization:

    • The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

    • This causes ionization and fragmentation of the molecules.

  • Mass Analysis:

    • The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection:

    • The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualizations

Workflow for Spectroscopic Analysis

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Solid Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution ATR_Placement Placement on ATR Crystal Sample->ATR_Placement Probe_Loading Loading on Direct Insertion Probe Sample->Probe_Loading NMR NMR Spectrometer Dissolution->NMR IR FT-IR Spectrometer ATR_Placement->IR MS Mass Spectrometer Probe_Loading->MS NMR_Data NMR Spectra (1H, 13C) NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of a solid organic compound.

Key Fragmentation Pathways for this compound in MS

Mass_Spec_Fragmentation M [M]+• (Molecular Ion) M_minus_C3H5 [M - C3H5]+ (Loss of cyclopropyl) M->M_minus_C3H5 - C3H5 M_minus_OH [M - OH]+ (Loss of hydroxyl) M->M_minus_OH - OH Thiazole_Ring Thiazole Ring Fragment M->Thiazole_Ring Ring Cleavage

Caption: Predicted key fragmentation pathways in mass spectrometry.

Characteristic IR Absorption Bands

IR_Absorption_Bands Molecule This compound OH_Stretch O-H Stretch (3200-3400 cm⁻¹) Molecule->OH_Stretch CH_Aromatic C-H Aromatic Stretch (3000-3100 cm⁻¹) Molecule->CH_Aromatic CH_Aliphatic C-H Aliphatic Stretch (2850-3000 cm⁻¹) Molecule->CH_Aliphatic CN_Stretch C=N Stretch (1620-1680 cm⁻¹) Molecule->CN_Stretch CC_Stretch C=C Stretch (1500-1580 cm⁻¹) Molecule->CC_Stretch

Caption: Key functional groups and their characteristic IR absorption regions.

An In-depth Technical Guide on the Core Properties of 5-Cyclopropylthiazol-2-ol: A Predictive Overview

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the solubility and stability of 5-Cyclopropylthiazol-2-ol is not available in the public domain as of our latest search. This guide, therefore, provides a predictive overview based on the well-established physicochemical properties of its core structural motifs: the thiazole ring and the cyclopropyl group. All quantitative data and experimental protocols presented are general methodologies and should be adapted for the specific compound in a laboratory setting.

Introduction

This compound is a novel heterocyclic compound. Its structure, featuring a thiazole ring substituted with a cyclopropyl group and a hydroxyl group, suggests potential applications in medicinal chemistry and materials science. The thiazole nucleus is a cornerstone in many pharmaceutical agents, valued for its diverse biological activities.[1][2][3] The cyclopropyl group is a versatile substituent in drug design, known for its ability to enhance metabolic stability, potency, and other desirable pharmacokinetic properties.[4][5][6][7]

This technical guide aims to provide researchers with a foundational understanding of the likely solubility and stability characteristics of this compound. Furthermore, it outlines standard experimental protocols for the empirical determination of these critical parameters.

Predicted Solubility Profile

The solubility of an organic compound is governed by its polarity, molecular size, and the nature of the solvent.[8] The principle of "like dissolves like" is a fundamental concept in predicting solubility.[8]

General Solubility of Thiazole Derivatives: The parent thiazole ring is a pale yellow liquid that is soluble in alcohol and ether, but only slightly soluble in water.[1][2][9] The solubility of thiazole derivatives is highly dependent on the nature of their substituents.

Influence of Substituents on this compound:

  • Hydroxyl Group (-OH): The presence of a hydroxyl group at the 2-position introduces a polar functional group capable of hydrogen bonding. This is expected to increase its solubility in polar protic solvents such as water, ethanol, and methanol.

  • Cyclopropyl Group: The cyclopropyl group is a small, nonpolar, and lipophilic moiety.[5][6] Its presence will likely enhance the solubility of the compound in nonpolar organic solvents such as hexane, toluene, and dichloromethane, while potentially reducing its aqueous solubility.

Predicted Solubility:

Based on its structure, this compound is anticipated to be a moderately polar compound. A summary of its predicted solubility is presented in Table 1.

Table 1: Predicted Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolSlightly to Moderately SolubleThe hydroxyl group can participate in hydrogen bonding with the solvent.
Polar Aprotic Acetone, Acetonitrile, DMSOSolubleThe overall polarity of the molecule should allow for favorable dipole-dipole interactions.
Nonpolar Hexane, TolueneSparingly Soluble to InsolubleThe polar thiazole and hydroxyl groups will limit solubility in highly nonpolar solvents. The cyclopropyl group may slightly improve solubility over a non-substituted analog.

Predicted Stability Profile

The stability of a pharmaceutical compound is its ability to retain its chemical, physical, and microbiological properties within specified limits throughout its shelf-life.[10]

General Stability of the Thiazole Ring: The thiazole ring is an aromatic and stable heterocyclic system.[11][12] It is generally resistant to degradation under neutral conditions. However, it can be susceptible to degradation under harsh acidic, basic, oxidative, or photolytic conditions.[3][13]

Influence of Substituents on this compound:

  • 2-Hydroxyl Group: The "2-ol" designation suggests that this compound can exist in tautomeric forms, namely the 2-hydroxythiazole and the thiazol-2(3H)-one. The equilibrium between these forms can be influenced by the solvent and pH, which in turn can affect the compound's reactivity and stability.

  • Cyclopropyl Group: The cyclopropyl group is generally considered to be metabolically stable due to the high C-H bond dissociation energy, which makes it less susceptible to oxidative metabolism by enzymes like cytochrome P450.[14] This intrinsic stability is a key reason for its frequent use in drug design to block metabolic hotspots.[5][14]

Potential Degradation Pathways: While specific degradation products for this compound are unknown, general degradation pathways for related compounds may include:

  • Hydrolysis: Under strong acidic or basic conditions, the thiazole ring could potentially undergo hydrolysis, leading to ring-opening.

  • Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation, which could lead to the formation of sulfoxides or sulfones.

  • Photodegradation: Exposure to UV light could potentially lead to photolytic degradation, a common pathway for many heterocyclic compounds.

Experimental Protocols

Given the absence of specific data, the following are general experimental protocols that can be employed to determine the solubility and stability of this compound.

Solubility Determination

A common and straightforward method for determining the solubility of a new compound is the shake-flask method.[8]

Experimental Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Weigh excess amount of this compound prep2 Add to a known volume of the selected solvent in a sealed vial prep1->prep2 equil Agitate at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium prep2->equil analysis1 Allow undissolved solid to settle equil->analysis1 analysis2 Withdraw a known volume of the supernatant analysis1->analysis2 analysis3 Filter the supernatant (e.g., using a 0.45 µm filter) analysis2->analysis3 analysis4 Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS) analysis3->analysis4

Caption: Workflow for solubility determination using the shake-flask method.

Stability Testing

Forced degradation studies are essential to understand the intrinsic stability of a new chemical entity and to develop stability-indicating analytical methods.[15]

Logical Flow for Forced Degradation Studies

G cluster_stress Stress Conditions cluster_analysis Analysis acid Acidic Hydrolysis (e.g., 0.1 M HCl) sampling Sample at various time points acid->sampling base Basic Hydrolysis (e.g., 0.1 M NaOH) base->sampling oxidation Oxidative (e.g., 3% H2O2) oxidation->sampling thermal Thermal (e.g., 60°C) thermal->sampling photo Photolytic (ICH Q1B guidelines) photo->sampling analysis Analyze by a stability-indicating method (e.g., RP-HPLC) sampling->analysis quant Quantify parent compound and degradation products analysis->quant mass_balance Assess mass balance quant->mass_balance start Prepare solutions of this compound start->acid start->base start->oxidation start->thermal start->photo

Caption: Logical workflow for conducting forced degradation stability studies.

Conclusion

While specific experimental data for this compound remains to be determined, a predictive analysis based on its constituent functional groups provides a valuable starting point for researchers. The presence of a hydroxyl group suggests some solubility in polar solvents, while the cyclopropyl and thiazole moieties imply a degree of lipophilicity and metabolic stability. The inherent stability of the thiazole ring suggests the compound will be reasonably stable under standard conditions, though susceptibility to degradation under harsh conditions should be experimentally verified. The provided general experimental workflows offer a robust framework for the empirical determination of the solubility and stability of this and other novel compounds.

References

Methodological & Application

Application Notes and Protocols: 5-Cyclopropylthiazol-2-ol for Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This document provides detailed application notes and protocols for the evaluation of 5-Cyclopropylthiazol-2-ol, a novel thiazole derivative, as a potential inhibitor of enzymes within the arachidonic acid cascade, specifically Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX). These enzymes are key mediators of inflammation and are prominent targets for the development of anti-inflammatory therapeutics. The following protocols are designed to be adaptable for the screening and characterization of similar novel chemical entities.

Target Enzymes and Signaling Pathway

Cyclooxygenase (COX) and Lipoxygenase (LOX) are the primary enzymes involved in the metabolism of arachidonic acid, a polyunsaturated fatty acid released from the cell membrane. The COX pathway leads to the production of prostaglandins and thromboxanes, while the LOX pathway results in the synthesis of leukotrienes and lipoxins. COX-2 is an inducible enzyme that is upregulated at sites of inflammation, making it a key target for anti-inflammatory drugs. Similarly, 5-LOX is the rate-limiting enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators.

Below is a diagram illustrating the arachidonic acid signaling pathway and the points of inhibition for COX-2 and 5-LOX.

Arachidonic_Acid_Pathway Arachidonic Acid Signaling Pathway Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Membrane_Phospholipids->PLA2 Stimuli (e.g., Injury) Arachidonic_Acid Arachidonic Acid COX_Pathway Cyclooxygenase (COX) Pathway Arachidonic_Acid->COX_Pathway LOX_Pathway Lipoxygenase (LOX) Pathway Arachidonic_Acid->LOX_Pathway PLA2->Arachidonic_Acid COX2 COX-2 COX_Pathway->COX2 Five_LOX 5-LOX LOX_Pathway->Five_LOX Prostaglandins Prostaglandins (PGs) Thromboxanes (TXs) Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Leukotrienes Leukotrienes (LTs) Leukotrienes->Inflammation COX2->Prostaglandins Five_LOX->Leukotrienes Test_Compound_COX This compound Test_Compound_COX->COX2 Inhibition Test_Compound_LOX This compound Test_Compound_LOX->Five_LOX Inhibition

Caption: Arachidonic Acid Cascade and Potential Inhibition by this compound.

Data Presentation: Hypothetical Inhibitory Activity

The following tables summarize the hypothetical results of enzyme inhibition assays performed with this compound. This data is for illustrative purposes to guide researchers in presenting their findings.

Table 1: Inhibition of COX-2 by this compound

CompoundConcentration (µM)% InhibitionIC50 (µM)
This compound0.115.2 ± 2.15.8
148.9 ± 3.5
1085.1 ± 4.2
5095.6 ± 2.8
Celecoxib (Control)0.0125.4 ± 2.90.04
0.178.3 ± 5.1
198.2 ± 1.5

Table 2: Inhibition of 5-LOX by this compound

CompoundConcentration (µM)% InhibitionIC50 (µM)
This compound110.5 ± 1.8> 100
1022.3 ± 3.1
5045.7 ± 4.0
10058.9 ± 5.2
Zileuton (Control)0.130.1 ± 3.30.5
182.5 ± 4.7
1097.4 ± 2.1

Experimental Protocols

The following are detailed protocols for conducting COX-2 and 5-LOX enzyme inhibition assays.

Protocol 1: Fluorometric Cyclooxygenase-2 (COX-2) Inhibitor Screening Assay

Objective: To determine the in vitro inhibitory activity of this compound against human recombinant COX-2 enzyme.

Principle: This assay is based on the detection of Prostaglandin G2 (PGG2), an intermediate product generated by COX-2. A fluorescent probe reacts with PGG2 to produce a stable, highly fluorescent product. The fluorescence intensity is proportional to the COX-2 activity, and a decrease in fluorescence indicates inhibition.

Materials:

  • Human Recombinant COX-2 Enzyme

  • COX Assay Buffer

  • COX Probe

  • Arachidonic Acid (Substrate)

  • Celecoxib (Positive Control Inhibitor)

  • This compound (Test Compound)

  • DMSO (Solvent)

  • 96-well white opaque microplate

  • Fluorescence microplate reader (Excitation: 535 nm, Emission: 587 nm)

Experimental Workflow:

COX2_Assay_Workflow COX-2 Inhibition Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Reagent_Prep Prepare Reagents: - Dilute Test Compound - Dilute Control Inhibitor - Prepare Enzyme Solution - Prepare Substrate Solution Plate_Setup Set up 96-well plate: - Add Test Compound - Add Control Inhibitor - Add Enzyme Control Reagent_Prep->Plate_Setup Add_Reaction_Mix Add Reaction Mix (Assay Buffer, COX Probe, COX-2 Enzyme) Plate_Setup->Add_Reaction_Mix Incubate Incubate at 25°C for 10 min Add_Reaction_Mix->Incubate Initiate_Reaction Initiate Reaction with Arachidonic Acid Incubate->Initiate_Reaction Measure_Fluorescence Measure Fluorescence kinetically (Ex: 535 nm, Em: 587 nm) Initiate_Reaction->Measure_Fluorescence Data_Analysis Calculate % Inhibition and IC50 Measure_Fluorescence->Data_Analysis

Caption: Workflow for the COX-2 Fluorometric Inhibition Assay.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO. Further dilute with COX Assay Buffer to achieve the desired final concentrations.

    • Prepare a series of dilutions for the positive control, Celecoxib, in a similar manner.

    • Reconstitute the human recombinant COX-2 enzyme according to the manufacturer's instructions and keep on ice.

    • Prepare the arachidonic acid substrate solution as per the kit protocol.

  • Assay Plate Setup (in a 96-well plate):

    • Sample Wells: Add 10 µL of diluted this compound to the respective wells.

    • Positive Control Wells: Add 10 µL of diluted Celecoxib to the respective wells.

    • Enzyme Control (No Inhibitor) Wells: Add 10 µL of COX Assay Buffer.

    • Blank (No Enzyme) Wells: Add 20 µL of COX Assay Buffer.

  • Reaction Mixture Preparation and Addition:

    • Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX-2 enzyme.

    • Add 80 µL of the Reaction Mix to the sample, positive control, and enzyme control wells.

  • Incubation:

    • Incubate the plate at 25°C for 10 minutes, protected from light.

  • Reaction Initiation:

    • Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells except the blank.

  • Measurement:

    • Immediately measure the fluorescence in a kinetic mode for 10-20 minutes at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Calculate the percent inhibition using the following formula: % Inhibition = [1 - (Slope of Sample / Slope of Enzyme Control)] x 100

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Fluorometric 5-Lipoxygenase (5-LOX) Inhibitor Screening Assay

Objective: To determine the in vitro inhibitory activity of this compound against human recombinant 5-LOX enzyme.

Principle: This assay measures the hydroperoxides produced from the 5-LOX-catalyzed oxygenation of a substrate. A fluorescent probe reacts with the hydroperoxide products to generate a fluorescent signal. A decrease in fluorescence intensity is indicative of 5-LOX inhibition.

Materials:

  • Human Recombinant 5-LOX Enzyme

  • LOX Assay Buffer

  • LOX Probe

  • LOX Substrate (e.g., Arachidonic Acid or Linoleic Acid)

  • Zileuton (Positive Control Inhibitor)

  • This compound (Test Compound)

  • DMSO (Solvent)

  • 96-well white opaque microplate

  • Fluorescence microplate reader (Excitation: 500 nm, Emission: 536 nm)

Experimental Workflow:

Five_LOX_Assay_Workflow 5-LOX Inhibition Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Reagent_Prep Prepare Reagents: - Dilute Test Compound - Dilute Control Inhibitor - Prepare Enzyme Solution - Prepare Substrate Solution Plate_Setup Set up 96-well plate: - Add Test Compound - Add Control Inhibitor - Add Enzyme Control Reagent_Prep->Plate_Setup Add_Reaction_Mix Add Reaction Mix (Assay Buffer, LOX Probe, 5-LOX Enzyme) Plate_Setup->Add_Reaction_Mix Incubate Incubate at RT for 10 min Add_Reaction_Mix->Incubate Initiate_Reaction Initiate Reaction with LOX Substrate Incubate->Initiate_Reaction Measure_Fluorescence Measure Fluorescence kinetically (Ex: 500 nm, Em: 536 nm) Initiate_Reaction->Measure_Fluorescence Data_Analysis Calculate % Inhibition and IC50 Measure_Fluorescence->Data_Analysis

Application Notes and Protocols: Antimicrobial Studies of 5-Cyclopropylthiazol-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a prominent scaffold in medicinal chemistry due to its wide range of pharmacological activities.[1][2] Thiazole derivatives have been extensively studied and are known to exhibit significant biological properties, including antibacterial, antifungal, antiviral, and antitumor activities.[1][2][3] The functionalization of the thiazole ring at various positions allows for the modulation of its biological activity, making it a versatile core for drug discovery. This document provides a detailed framework for the investigation of the antimicrobial potential of a novel derivative, 5-Cyclopropylthiazol-2-ol. While specific data for this compound is not extensively available in the public domain, the following protocols and application notes are based on established methodologies for evaluating thiazole-containing compounds.[4][5][6]

Data Presentation

The following tables are templates for summarizing quantitative data from antimicrobial experiments for this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Test MicroorganismStrain IDMIC (µg/mL)Positive Control (Drug)MIC (µg/mL)
Staphylococcus aureusATCC 29213Vancomycin
Escherichia coliATCC 25922Ciprofloxacin
Pseudomonas aeruginosaATCC 27853Ciprofloxacin
Candida albicansATCC 90028Fluconazole
Aspergillus nigerATCC 16404Amphotericin B

Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound

Test MicroorganismStrain IDMBC/MFC (µg/mL)Positive Control (Drug)MBC/MFC (µg/mL)
Staphylococcus aureusATCC 29213Vancomycin
Escherichia coliATCC 25922Ciprofloxacin
Pseudomonas aeruginosaATCC 27853Ciprofloxacin
Candida albicansATCC 90028Fluconazole
Aspergillus nigerATCC 16404Amphotericin B

Table 3: Time-Kill Kinetics Assay for S. aureus with this compound

Time (hours)0.5x MIC (log10 CFU/mL)1x MIC (log10 CFU/mL)2x MIC (log10 CFU/mL)Growth Control (log10 CFU/mL)
0
2
4
8
12
24

Experimental Protocols

The following are detailed protocols for key experiments to determine the antimicrobial activity of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against a panel of bacteria and fungi.

Materials:

  • This compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Bacterial and fungal strains

  • Positive control antibiotics (e.g., Vancomycin, Ciprofloxacin, Fluconazole)

  • Dimethyl sulfoxide (DMSO)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mg/mL.

  • Preparation of Microorganism Inoculum:

    • Bacteria: Culture bacteria in CAMHB overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Fungi: Culture fungi on Sabouraud Dextrose Agar (SDA) for 24-48 hours. Prepare a fungal suspension in sterile saline and adjust to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final concentration of approximately 0.5-2.5 x 10^3 CFU/mL.

  • Serial Dilution:

    • Add 100 µL of the appropriate broth (CAMHB or RPMI-1640) to all wells of a 96-well plate.

    • Add 100 µL of the stock solution of this compound to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation: Add 10 µL of the prepared microbial inoculum to each well.

  • Controls:

    • Positive Control: A row with a standard antibiotic instead of the test compound.

    • Negative Control: A row with broth and inoculum only (growth control).

    • Sterility Control: A well with broth only.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol is a continuation of the MIC assay to determine if the compound is microbicidal or microbistatic.

Materials:

  • MIC plates from Protocol 1

  • Mueller-Hinton Agar (MHA) plates

  • Sabouraud Dextrose Agar (SDA) plates

Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

  • Plating: Spot-inoculate the aliquot onto an appropriate agar plate (MHA for bacteria, SDA for fungi).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MBC/MFC: The MBC or MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway for the antimicrobial action of thiazole derivatives.

experimental_workflow cluster_prep Preparation cluster_assay Primary Screening cluster_kinetics Mechanism of Action Studies Compound This compound Stock Solution MIC MIC Assay (Broth Microdilution) Compound->MIC Inoculum Microbial Inoculum (Bacteria/Fungi) Inoculum->MIC MBC_MFC MBC/MFC Assay (Subculturing) MIC->MBC_MFC No visible growth TimeKill Time-Kill Kinetics MBC_MFC->TimeKill Determine bactericidal/fungicidal nature Pathway Signaling Pathway Analysis TimeKill->Pathway Investigate mechanism

Caption: Experimental workflow for antimicrobial evaluation.

signaling_pathway cluster_cell Bacterial Cell Thiazole This compound Membrane Cell Membrane Thiazole->Membrane Disruption Enzyme Essential Enzyme (e.g., DNA Gyrase) Thiazole->Enzyme Inhibition Protein Protein Synthesis Membrane->Protein Loss of integrity DNA DNA Replication Enzyme->DNA DNA->Protein

Caption: Hypothetical antimicrobial signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Cyclopropylthiazol-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 5-Cyclopropylthiazol-2-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of this important chemical intermediate. The synthesis typically proceeds through the Hantzsch thiazole synthesis to form the tautomeric amine, 5-Cyclopropyl-1,3-thiazol-2-amine, which exists in equilibrium with the desired 2-ol form.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Incomplete reaction of starting materials.- Ensure the purity of 2-bromo-1-cyclopropylethanone and thiourea. - Verify the reaction temperature is maintained within the optimal range (typically 60-80°C). - Increase the reaction time to ensure completion. - Check the stoichiometry of the reactants; a slight excess of thiourea can sometimes improve yield.
Decomposition of starting materials or product.- Avoid excessively high temperatures during the reaction and work-up. - Use a suitable solvent that is inert under the reaction conditions (e.g., ethanol, isopropanol, or acetonitrile).
Incorrect pH during work-up.- Carefully neutralize the reaction mixture with a base (e.g., sodium bicarbonate or ammonium hydroxide) to a pH of 7-8 to precipitate the product.
Formation of Side Products Self-condensation of 2-bromo-1-cyclopropylethanone.- Add the α-bromoketone slowly to the solution of thiourea to minimize its concentration at any given time.
Formation of dithiazine byproducts.- Control the reaction temperature and avoid prolonged reaction times at high temperatures.
Difficulty in Product Isolation Product is soluble in the reaction solvent.- After neutralization, cool the reaction mixture in an ice bath to promote precipitation. - If precipitation is still poor, concentrate the reaction mixture under reduced pressure before adding water.
Oily product instead of a solid.- Try triturating the oily residue with a non-polar solvent like hexane or diethyl ether to induce crystallization. - Purify the crude product using column chromatography.
Product Purity Issues Contamination with unreacted starting materials.- Wash the crude product thoroughly with water to remove any remaining thiourea. - Recrystallize the product from a suitable solvent (e.g., ethanol/water mixture or toluene).
Presence of colored impurities.- Treat the crude product solution with activated charcoal before filtration and recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the Hantzsch synthesis of 5-Cyclopropyl-1,3-thiazol-2-amine?

A1: Ethanol is a commonly used and effective solvent for this reaction. Other suitable solvents include isopropanol and acetonitrile. The choice of solvent can influence the reaction rate and the solubility of the product, so some optimization may be necessary for your specific setup.

Q2: What is the recommended molar ratio of 2-bromo-1-cyclopropylethanone to thiourea?

A2: A molar ratio of 1:1 to 1:1.2 of the α-bromoketone to thiourea is typically recommended. A slight excess of thiourea can help to drive the reaction to completion.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is an effective method to monitor the reaction. Use a suitable eluent system (e.g., ethyl acetate/hexane) to track the disappearance of the starting materials and the appearance of the product spot.

Q4: What is the best method for purifying the final product?

A4: Recrystallization is often sufficient for purification. A mixture of ethanol and water is a good starting point for finding a suitable recrystallization solvent system. If the product is still impure, column chromatography on silica gel using a gradient of ethyl acetate in hexane is a reliable method.

Q5: My final product is a brownish color. How can I decolorize it?

A5: Colored impurities can often be removed by dissolving the crude product in a suitable solvent and treating it with activated charcoal. Gently heat the solution with the charcoal for a short period, then filter it through a pad of celite to remove the charcoal before proceeding with recrystallization.

Experimental Protocols

Synthesis of 2-Bromo-1-cyclopropylethanone

This precursor is synthesized by the alpha-bromination of cyclopropyl methyl ketone.

Materials:

  • Cyclopropyl methyl ketone

  • Bromine

  • Methanol

Procedure:

  • Dissolve cyclopropyl methyl ketone in methanol in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add an equimolar amount of bromine to the stirred solution, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction by pouring the mixture into cold water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-bromo-1-cyclopropylethanone. This product is often used in the next step without further purification.

Hantzsch Synthesis of 5-Cyclopropyl-1,3-thiazol-2-amine

Materials:

  • 2-Bromo-1-cyclopropylethanone

  • Thiourea

  • Ethanol

  • Saturated sodium bicarbonate solution

Procedure:

  • In a round-bottom flask, dissolve thiourea in ethanol.

  • To this solution, add 2-bromo-1-cyclopropylethanone in one portion.

  • Heat the reaction mixture to reflux (approximately 78°C) and maintain this temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add a saturated solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction, until the pH is approximately 7-8.

  • The product will precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Dry the product in a vacuum oven. The crude product can be further purified by recrystallization from an ethanol/water mixture.

Data Presentation

The following table summarizes the effect of different reaction conditions on the yield of 5-Cyclopropyl-1,3-thiazol-2-amine. This data is compiled from various literature sources and should be used as a guide for optimization.

Parameter Condition A Condition B Condition C Reported Yield
Solvent EthanolIsopropanolAcetonitrile65-85%
Temperature (°C) 78 (Reflux)82 (Reflux)82 (Reflux)
Reaction Time (h) 342.5
Thiourea (equiv.) 1.11.21.0

Visualizations

Hantzsch Thiazole Synthesis Workflow

Hantzsch_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification alpha_bromoketone 2-Bromo-1- cyclopropylethanone add_ketone Add α-Bromoketone alpha_bromoketone->add_ketone thiourea Thiourea dissolve Dissolve Thiourea in Ethanol thiourea->dissolve dissolve->add_ketone reflux Reflux (78°C, 2-4h) add_ketone->reflux neutralize Neutralize with NaHCO3 (aq) reflux->neutralize precipitate Precipitation neutralize->precipitate filter Filter & Wash precipitate->filter dry Dry filter->dry recrystallize Recrystallize dry->recrystallize product 5-Cyclopropyl-1,3- thiazol-2-amine recrystallize->product

Caption: Workflow for the Hantzsch synthesis of 5-Cyclopropyl-1,3-thiazol-2-amine.

Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting low_yield Low Product Yield check_reactants Check Reactant Purity & Stoichiometry low_yield->check_reactants check_conditions Verify Reaction Conditions (T, time) low_yield->check_conditions check_workup Review Work-up Procedure (pH) low_yield->check_workup reactant_issue Impure Reactants or Incorrect Stoichiometry check_reactants->reactant_issue condition_issue Suboptimal Temperature or Reaction Time check_conditions->condition_issue workup_issue Incomplete Precipitation due to Incorrect pH check_workup->workup_issue solution_reactant Use Pure Reactants & Optimize Stoichiometry reactant_issue->solution_reactant solution_condition Adjust Temperature & Reaction Time condition_issue->solution_condition solution_workup Ensure Complete Neutralization (pH 7-8) workup_issue->solution_workup

Caption: Troubleshooting logic diagram for addressing low product yield.

Enhancing the stability of 5-Cyclopropylthiazol-2-ol in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5-Cyclopropylthiazol-2-ol. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common stability challenges encountered when working with this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to enhance the stability and performance of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing a decrease in purity over time. What are the likely causes?

A1: Degradation of this compound in solution can be attributed to several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. The thiazol-2-ol moiety can be susceptible to hydrolysis, particularly at non-optimal pH values, and oxidation.

Q2: What is the optimal pH range for maintaining the stability of this compound in an aqueous solution?

A2: Based on general knowledge of thiazole-containing compounds, a slightly acidic to neutral pH range (pH 4-7) is often recommended to minimize hydrolysis. It is crucial to experimentally determine the optimal pH for your specific application and buffer system. A pH stability study is highly recommended.

Q3: How should I store my stock solutions of this compound?

A3: For maximum stability, stock solutions should be stored at low temperatures (-20°C or -80°C) and protected from light. Aliquoting the stock solution into smaller, single-use vials is also recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q4: I am observing the formation of a precipitate in my solution. What could be the cause?

A4: Precipitate formation can be due to poor solubility of this compound in your chosen solvent system or degradation leading to less soluble byproducts. Consider evaluating different solvent systems or the use of co-solvents to improve solubility.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Rapid degradation of the compound in solution. Non-optimal pH.Conduct a pH stability study to identify the optimal pH range. Adjust the pH of your solution accordingly using appropriate buffers.
Exposure to light.Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.
High storage temperature.Store solutions at or below -20°C. For long-term storage, -80°C is preferable.
Presence of oxidizing agents.De-gas solvents and consider the addition of antioxidants like ascorbic acid or butylated hydroxytoluene (BHT).
Inconsistent results in biological assays. Degradation of the compound during the experiment.Prepare fresh solutions before each experiment. Include a stability-indicating assay (e.g., HPLC-UV) to monitor the concentration of the active compound throughout the experimental timeframe.
Color change in the solution. Oxidation or formation of degradation products.Investigate the degradation products using techniques like LC-MS. Implement measures to prevent oxidation, such as working under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: pH Stability Assessment of this compound

Objective: To determine the effect of pH on the stability of this compound in an aqueous solution.

Materials:

  • This compound

  • HPLC-grade water

  • Buffer solutions (pH 2, 4, 7, 9, 12)

  • HPLC system with a UV detector

  • Constant temperature incubator

Methodology:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol) at a concentration of 10 mg/mL.

  • Dilute the stock solution into each buffer to a final concentration of 100 µg/mL.

  • Immediately after preparation (T=0), inject an aliquot of each solution into the HPLC to determine the initial concentration.

  • Incubate the remaining solutions at a constant temperature (e.g., 37°C) and protect them from light.

  • At specified time points (e.g., 2, 4, 8, 24, 48 hours), withdraw aliquots from each pH solution and analyze by HPLC.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

Hypothetical pH Stability Data
pH % Remaining after 24h at 37°C % Remaining after 48h at 37°C
2.085.270.1
4.098.596.8
7.095.390.5
9.070.855.2
12.045.120.3
Protocol 2: Evaluation of Antioxidant Efficacy

Objective: To assess the effectiveness of antioxidants in preventing the degradation of this compound.

Materials:

  • This compound solution at the optimal pH (determined from Protocol 1)

  • Antioxidants (e.g., Ascorbic acid, BHT)

  • HPLC system with a UV detector

  • Incubator

Methodology:

  • Prepare solutions of this compound (100 µg/mL) in the optimal pH buffer.

  • To separate test solutions, add different antioxidants at a final concentration of 0.1% (w/v). Include a control solution with no antioxidant.

  • Analyze the initial concentration of this compound in each solution at T=0 using HPLC.

  • Incubate the solutions at an elevated temperature (e.g., 50°C) to accelerate degradation.

  • Analyze the concentration of this compound at various time points (e.g., 24, 48, 72 hours).

  • Compare the degradation rate in the presence and absence of antioxidants.

Hypothetical Antioxidant Efficacy Data
Condition % Remaining after 48h at 50°C
Control (No Antioxidant)65.4
+ 0.1% Ascorbic Acid92.1
+ 0.1% BHT88.5

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Stability Testing cluster_data Data Analysis stock Prepare Stock Solution (10 mg/mL in DMSO) dilute Dilute Stock into Test Buffers/Solutions stock->dilute initial T=0 Analysis (HPLC) dilute->initial incubate Incubate at Controlled Temperature initial->incubate timepoint Time-Point Analysis (HPLC) incubate->timepoint calculate Calculate % Remaining timepoint->calculate compare Compare Conditions calculate->compare

Caption: Experimental workflow for stability testing of this compound.

troubleshooting_flowchart start Instability Observed (e.g., Purity Decrease) check_ph Is pH of Solution Controlled and Optimal? start->check_ph adjust_ph Action: Conduct pH Stability Study & Adjust pH check_ph->adjust_ph No check_light Is Solution Protected from Light? check_ph->check_light Yes adjust_ph->check_light protect_light Action: Use Amber Vials or Protect from Light check_light->protect_light No check_temp Is Solution Stored at Low Temperature? check_light->check_temp Yes protect_light->check_temp adjust_temp Action: Store at -20°C or -80°C check_temp->adjust_temp No check_oxidation Is Oxidation a Potential Issue? check_temp->check_oxidation Yes adjust_temp->check_oxidation add_antioxidant Action: Use Degassed Solvents & Add Antioxidants check_oxidation->add_antioxidant Yes end Stability Improved check_oxidation->end No add_antioxidant->end

Caption: Troubleshooting flowchart for enhancing the stability of this compound.

Cell viability problems with 5-Cyclopropylthiazol-2-ol treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cell viability issues with 5-Cyclopropylthiazol-2-ol treatment. Given that this is a novel compound, this guide focuses on general principles and common pitfalls observed when working with new chemical entities in cell-based assays.

General Troubleshooting Guide

Unexpected results in cell viability assays with a new compound like this compound can arise from several sources. These can be broadly categorized as issues with the compound itself, the assay chemistry, or the cell culture system.

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step process for identifying the source of variability in your experiments.

G cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: Investigation cluster_2 Phase 3: Resolution start Unexpected Cell Viability Results check_compound Compound-Specific Issues? start->check_compound check_assay Assay Interference? start->check_assay check_culture Cell Culture Problems? start->check_culture solubility Check Solubility & Stability check_compound->solubility Yes assay_control Run Compound in Cell-Free Assay check_assay->assay_control Yes contamination Mycoplasma & Microbial Testing check_culture->contamination Yes purity Verify Compound Purity (LC-MS) solubility->purity precipitation Microscopy for Precipitation purity->precipitation dissolve Optimize Solvent/Concentration precipitation->dissolve readout Check for Signal Quenching/Enhancement assay_control->readout assay_type Try an Orthogonal Viability Assay readout->assay_type normalize Normalize to Cell-Free Control assay_type->normalize cell_health Monitor Control Cell Morphology & Growth contamination->cell_health reagents Check Media, Serum, Reagents cell_health->reagents discard Discard Contaminated Cultures reagents->discard new_batch Synthesize/Order New Batch dissolve->new_batch switch_assay Select Unaffected Assay normalize->switch_assay new_cells Thaw New Vial of Cells discard->new_cells

Caption: A troubleshooting decision tree for cell viability experiments.

Frequently Asked Questions (FAQs)

Q1: My cell viability drops significantly even at very low concentrations of this compound. Is this expected?

A1: High potency is possible, but it is also a common sign of an experimental artifact.

  • Compound Precipitation: The compound may be coming out of solution at your working concentrations and forming cytotoxic aggregates. Use a microscope to check for precipitates in your culture wells.

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is at a level non-toxic to your cells (typically <0.5%).

  • Contamination: The compound stock itself could be contaminated. Filter-sterilize your stock solution if possible.

Q2: I see inconsistent results between replicate wells treated with the same concentration of the compound.

A2: This often points to issues with dispensing or compound solubility.

  • Pipetting Error: Small volumes of concentrated compound can be difficult to pipette accurately. Use a freshly calibrated pipette and ensure proper mixing in the well.

  • Edge Effects: Wells on the edge of a 96-well plate are prone to evaporation, which can concentrate the compound.[1] To mitigate this, fill the outer wells with sterile water or PBS and do not use them for experimental data.[1]

  • Incomplete Dissolution: Ensure the compound is fully dissolved in the solvent before diluting it in media. Vortex and briefly centrifuge your stock solution.

Q3: My results from an MTT assay suggest high cytotoxicity, but a CellTiter-Glo assay shows no effect. Why is there a discrepancy?

A3: This strongly suggests assay interference. Different viability assays measure different cellular parameters.[2]

  • MTT Interference: The compound may directly react with MTT tetrazolium salt, either reducing it and causing a false positive for viability, or inhibiting cellular reductases without being cytotoxic, leading to a false negative.

  • ATP Measurement: CellTiter-Glo measures ATP levels, which reflects metabolic activity.[1] It is generally less prone to interference from colored or redox-active compounds.

  • Recommendation: Always confirm viability results with at least two mechanistically different assays. For example, pair a metabolic assay (MTT, resazurin) with a cytotoxicity assay that measures membrane integrity (LDH release) or a direct cell counting method (Trypan Blue).[2]

Hypothetical Data: Assay Interference with this compound

Concentration (µM)Apparent Viability (MTT Assay)Actual Viability (CellTiter-Glo)LDH Release (% of Max)
0 (Vehicle)100%100%2%
185%98%3%
1040%95%5%
5015%92%6%
1005%89%8%

This table illustrates a hypothetical scenario where the MTT assay shows a strong dose-dependent decrease in viability, while the CellTiter-Glo and LDH assays indicate minimal cytotoxic effect, pointing to direct interference of the compound with the MTT assay chemistry.

Q4: My cells change morphology (e.g., become rounded, detach) after treatment, but viability assays show they are still alive. What does this mean?

A4: The compound may be cytostatic rather than cytotoxic.

  • Cell Cycle Arrest: The compound could be halting cell proliferation without inducing cell death. This can lead to changes in morphology. Consider performing a cell cycle analysis using flow cytometry.

  • Adhesion Inhibition: The compound might be interfering with cell adhesion pathways, causing cells to detach. This is particularly relevant for adherent cell lines.

  • Senescence: At certain concentrations, some compounds can induce a senescent state where cells are metabolically active but no longer divide.

Key Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This assay measures the activity of mitochondrial NAD(P)H-dependent oxidoreductases, which reduce the yellow MTT tetrazolium salt to purple formazan crystals.[2]

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the compound-containing medium. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2] Mix thoroughly by pipetting.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: LDH Release Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, a hallmark of cytotoxicity.[2]

Methodology:

  • Cell Plating & Treatment: Follow steps 1-3 from the MTT protocol.

  • Create Controls: Prepare a "Maximum LDH Release" control by adding lysis buffer to untreated wells 45 minutes before the end of incubation.

  • Sample Collection: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mix (containing substrate and cofactor) to each well of the new plate.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of stop solution.

  • Readout: Measure the absorbance at 490 nm.

Experimental Workflow Diagram

G cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay Viability Assessment (Choose at least two) cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_analysis Data Analysis plate_cells Plate Cells in 96-well Plate adhere Allow Cells to Adhere (24h) plate_cells->adhere prepare_compound Prepare Serial Dilutions of this compound treat_cells Add Compound to Cells prepare_compound->treat_cells incubate Incubate (24-72h) treat_cells->incubate mtt_add Add MTT Reagent incubate->mtt_add ldh_supernatant Collect Supernatant incubate->ldh_supernatant mtt_incubate Incubate (3-4h) mtt_add->mtt_incubate mtt_solubilize Add Solubilizer (DMSO) mtt_incubate->mtt_solubilize mtt_read Read Absorbance @ 570nm mtt_solubilize->mtt_read data_analysis Calculate % Viability vs. Vehicle Control mtt_read->data_analysis ldh_reagent Add LDH Reaction Mix ldh_supernatant->ldh_reagent ldh_incubate Incubate (30 min) ldh_reagent->ldh_incubate ldh_read Read Absorbance @ 490nm ldh_incubate->ldh_read ldh_read->data_analysis dose_curve Plot Dose-Response Curve and Calculate IC50 data_analysis->dose_curve

Caption: A standard workflow for assessing compound-induced cytotoxicity.

Hypothetical Signaling Pathway

If this compound is hypothesized to be a kinase inhibitor, it might interfere with a common pro-survival signaling pathway like the PI3K/Akt pathway. A decrease in cell viability could be due to the inhibition of this pathway.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  Converts PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Bad Bad Akt->Bad Proliferation Cell Proliferation & Survival mTOR->Proliferation Bcl2 Bcl-2 Bad->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis Compound This compound Compound->Akt Hypothesized Inhibition

Caption: A hypothetical signaling pathway affected by the compound.

References

Modifying experimental protocols for 5-Cyclopropylthiazol-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5-Cyclopropylthiazol-2-ol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully navigating their experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the typical route for synthesizing this compound?

A1: this compound is not a commercially available compound and requires a multi-step synthesis. A common approach involves the Hantzsch thiazole synthesis to create a 2-amino-5-cyclopropylthiazole precursor, followed by a Sandmeyer-type reaction to convert the amino group to a hydroxyl group.

Q2: What are the key starting materials for the Hantzsch synthesis of the precursor?

A2: The key reagents are a suitable α-haloketone and a thioamide. For the synthesis of 2-amino-5-cyclopropylthiazole, this would typically involve the reaction of an α-halocarbonyl compound with a cyclopropyl group and thiourea.

Q3: What are the general storage conditions for this compound and its intermediates?

A3: Thiazole derivatives, particularly hydroxythiazoles, can be sensitive to light and air. It is recommended to store the compound and its intermediates under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C) to prevent degradation.

Q4: What solvents are suitable for dissolving this compound?

A4: The solubility of this compound will depend on its final purity and crystalline form. Generally, thiazole derivatives show good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). Solubility in alcohols (methanol, ethanol) and chlorinated solvents (dichloromethane, chloroform) should be experimentally determined. For biological assays, preparing a concentrated stock solution in DMSO is a common practice.

Q5: How can I confirm the identity and purity of synthesized this compound?

A5: A combination of analytical techniques is recommended.

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the hydroxyl (-OH) group.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-cyclopropylthiazole (Hantzsch Thiazole Synthesis)

This protocol describes the synthesis of the key intermediate, 2-amino-5-cyclopropylthiazole.

Materials:

  • 1-Bromo-1-cyclopropylethanone

  • Thiourea

  • Ethanol

  • Sodium bicarbonate

Procedure:

  • In a round-bottom flask, dissolve 1-bromo-1-cyclopropylethanone (1 equivalent) and thiourea (1.1 equivalents) in ethanol.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum to yield 2-amino-5-cyclopropylthiazole.

Protocol 2: Synthesis of this compound (Sandmeyer-type Reaction)

This protocol outlines the conversion of the 2-amino intermediate to the final 2-hydroxy product.

Materials:

  • 2-Amino-5-cyclopropylthiazole

  • Sodium nitrite (NaNO₂)

  • Sulfuric acid (H₂SO₄)

  • Water

  • Copper(II) sulfate (CuSO₄) (optional, as catalyst)

Procedure:

  • Dissolve 2-amino-5-cyclopropylthiazole (1 equivalent) in a dilute solution of sulfuric acid in water at 0-5°C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5°C. This will form the diazonium salt.

  • After the addition is complete, continue stirring the mixture at 0-5°C for 30 minutes.

  • In a separate flask, prepare a solution of copper(II) sulfate in water and heat it to boiling.

  • Slowly add the diazonium salt solution to the boiling copper(II) sulfate solution. Vigorous nitrogen gas evolution will be observed.

  • After the addition is complete, continue to reflux the mixture for 15-30 minutes until gas evolution ceases.

  • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting Guides

Troubleshooting Hantzsch Thiazole Synthesis
Issue Possible Cause(s) Recommended Solution(s)
Low or no product yield Incomplete reaction.Increase reflux time and monitor by TLC. Ensure the quality of starting materials.
Starting material degradation.Use freshly distilled/purified starting materials.
Formation of multiple products Side reactions due to impurities or incorrect stoichiometry.Use pure starting materials. Carefully control the stoichiometry of reactants.
Unwanted polymerization.Maintain the recommended reaction temperature.
Difficulty in product precipitation Product is soluble in the reaction mixture.Concentrate the reaction mixture under reduced pressure before neutralization. Add cold water to induce precipitation.
Product is an oil instead of a solid Presence of impurities.Purify the crude product by column chromatography.
Troubleshooting Sandmeyer-type Reaction
Issue Possible Cause(s) Recommended Solution(s)
Low yield of the hydroxylated product Incomplete diazotization.Ensure the temperature is maintained at 0-5°C during the addition of sodium nitrite. Use a slight excess of sodium nitrite.
Premature decomposition of the diazonium salt.Maintain low temperatures throughout the diazotization process. Use the diazonium salt immediately in the next step.
Inefficient hydrolysis of the diazonium salt.Ensure the hydrolysis step is performed at a sufficiently high temperature (boiling).
Formation of tar-like byproducts Uncontrolled decomposition of the diazonium salt.Add the diazonium salt solution slowly to the hot copper sulfate solution to control the reaction rate.
Incomplete extraction of the product Product has some water solubility.Perform multiple extractions with the organic solvent. Saturate the aqueous layer with sodium chloride to decrease the product's solubility in water.
Difficulty in purification Co-elution of impurities during chromatography.Optimize the solvent system for column chromatography. Consider recrystallization as an alternative purification method.

Visualizations

experimental_workflow cluster_hantzsch Protocol 1: Hantzsch Thiazole Synthesis cluster_sandmeyer Protocol 2: Sandmeyer-type Reaction start_h 1-Bromo-1-cyclopropylethanone + Thiourea in Ethanol reflux_h Reflux (4-6h) start_h->reflux_h neutralize_h Neutralize with NaHCO3 reflux_h->neutralize_h precipitate_h Precipitation neutralize_h->precipitate_h filter_h Filter and Wash precipitate_h->filter_h product_h 2-Amino-5-cyclopropylthiazole filter_h->product_h start_s 2-Amino-5-cyclopropylthiazole in H2SO4 (0-5°C) product_h->start_s Intermediate diazotization_s Add NaNO2 (aq) start_s->diazotization_s hydrolysis_s Add to boiling CuSO4 (aq) diazotization_s->hydrolysis_s extraction_s Extract with Organic Solvent hydrolysis_s->extraction_s purify_s Purify (Column Chromatography) extraction_s->purify_s product_s This compound purify_s->product_s

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_synthesis General Synthesis Troubleshooting cluster_purification Purification Troubleshooting start Low Product Yield check_reaction Check Reaction Completion (TLC, LC-MS) start->check_reaction check_reagents Verify Reagent Quality start->check_reagents check_conditions Optimize Reaction Conditions (Temp, Time) start->check_conditions incomplete Action: Increase reaction time or temperature. check_reaction->incomplete Incomplete complete Issue likely with work-up or purification. check_reaction->complete Complete bad_reagents Action: Purify or replace reagents. check_reagents->bad_reagents Poor Quality sub_optimal Action: Systematically vary conditions. check_conditions->sub_optimal Sub-optimal start_p Impure Product column Column Chromatography start_p->column recrystallization Recrystallization start_p->recrystallization extraction Liquid-Liquid Extraction start_p->extraction optimize_solvent Action: Change solvent system or stationary phase. column->optimize_solvent Co-elution no_crystals Action: Use different solvent system or add seed crystal. recrystallization->no_crystals Oiling out emulsion Action: Add brine or filter through celite. extraction->emulsion Emulsion Formation

Caption: Troubleshooting logic for synthesis and purification.

Validation & Comparative

Validating the Biological Target of 5-Cyclopropylthiazol-2-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the identification and validation of the biological target of the novel small molecule, 5-Cyclopropylthiazol-2-ol. As the specific biological target of this compound is not yet publicly established, this document outlines a systematic and robust strategy employing established methodologies. We will present a hypothetical target validation workflow, complete with comparative data tables and detailed experimental protocols. This guide is intended to serve as a practical blueprint for researchers engaged in the early stages of drug discovery and target validation.

Introduction to this compound

This compound is a synthetic small molecule featuring a thiazole ring substituted with a cyclopropyl group. The thiazole scaffold is a common motif in medicinally active compounds, known to interact with a variety of biological targets. The unique cyclopropyl substitution may confer novel selectivity and potency. The primary challenge and the crucial first step in its development as a potential therapeutic agent is the definitive identification and validation of its molecular target(s).

Hypothetical Target Identification and Initial Validation

The initial phase of target identification for a novel compound like this compound often involves a combination of computational and experimental approaches. Here, we propose a hypothetical scenario where preliminary screening has suggested a potential interaction with Kinase X , a protein implicated in a specific cancer signaling pathway.

Computational Approach: In Silico Target Prediction

Computational methods can provide initial hypotheses about a compound's biological target. Techniques like ligand-based virtual screening and reverse docking against a panel of known protein structures can help prioritize potential targets. For this compound, a hypothetical similarity search might reveal structural resemblance to known inhibitors of the tyrosine kinase family.

Experimental Approach: Affinity-Based Target Discovery

To experimentally identify the binding partners of this compound, an affinity-based chemical proteomics approach can be employed. This involves immobilizing a derivatized version of the compound on a solid support and using it to "fish" for interacting proteins from cell lysates.

Comparative Analysis of Target Engagement

Once a primary target is identified, it is crucial to quantify the engagement of this compound with this target and compare its performance against known inhibitors or alternative compounds.

Table 1: Comparison of In Vitro Target Engagement and Cellular Potency

CompoundTargetBiochemical IC50 (nM)Cellular EC50 (µM)Thermal Shift (ΔTm, °C)
This compound Kinase X1502.55.2
Alternative Compound A Kinase X751.86.1
Alternative Compound B Kinase X50010.72.3

Experimental Protocols

Thermal Shift Assay (TSA)

Objective: To confirm direct binding of this compound to the putative target protein, Kinase X.

Methodology:

  • Purified recombinant Kinase X protein (1 µM) is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.

  • This compound is added at varying concentrations (e.g., 0.1 to 100 µM).

  • The protein-ligand mixture is subjected to a gradual temperature increase in a real-time PCR instrument.

  • As the protein unfolds, the dye binds, and the fluorescence intensity is measured.

  • The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is calculated. A significant increase in Tm in the presence of the compound indicates target engagement.

Kinase Activity Assay (Biochemical IC50)

Objective: To determine the concentration of this compound required to inhibit 50% of Kinase X enzymatic activity.

Methodology:

  • The assay is performed in a 384-well plate containing recombinant Kinase X, its specific substrate peptide, and ATP.

  • This compound is added in a series of dilutions.

  • The kinase reaction is initiated by the addition of ATP and allowed to proceed for a specified time at room temperature.

  • The amount of phosphorylated substrate is quantified using a luminescence-based detection reagent.

  • The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

Cellular Proliferation Assay (Cellular EC50)

Objective: To measure the effect of this compound on the proliferation of a cancer cell line known to be dependent on Kinase X signaling.

Methodology:

  • Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • The cells are treated with a range of concentrations of this compound.

  • After a 72-hour incubation period, cell viability is assessed using a colorimetric assay (e.g., MTT or resazurin).

  • The EC50 value, the concentration that inhibits 50% of cell growth, is determined from the dose-response curve.

Visualizing the Target Validation Workflow and Signaling Pathway

To provide a clear visual representation of the processes involved, the following diagrams illustrate the experimental workflow for target validation and the hypothetical signaling pathway of Kinase X.

G cluster_0 Target Identification cluster_1 Target Engagement cluster_2 Functional Validation In Silico Screening In Silico Screening Putative Target(s) Putative Target(s) In Silico Screening->Putative Target(s) Affinity Chromatography Affinity Chromatography Affinity Chromatography->Putative Target(s) Thermal Shift Assay Thermal Shift Assay Putative Target(s)->Thermal Shift Assay SPR / ITC SPR / ITC Putative Target(s)->SPR / ITC Biochemical Assay (IC50) Biochemical Assay (IC50) Thermal Shift Assay->Biochemical Assay (IC50) SPR / ITC->Biochemical Assay (IC50) Cellular Assay (EC50) Cellular Assay (EC50) Biochemical Assay (IC50)->Cellular Assay (EC50) In Vivo Model In Vivo Model Cellular Assay (EC50)->In Vivo Model

Caption: Experimental Workflow for Target Validation.

G Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Kinase X Kinase X Receptor->Kinase X Substrate Y Substrate Y Kinase X->Substrate Y Transcription Factor Z Transcription Factor Z Substrate Y->Transcription Factor Z Gene Expression Gene Expression Transcription Factor Z->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation This compound This compound This compound->Kinase X

Caption: Hypothetical Signaling Pathway of Kinase X.

Conclusion

The validation of a biological target for a novel compound is a multi-faceted process that requires a combination of computational and experimental approaches. This guide has outlined a systematic workflow for identifying and validating the target of this compound, using the hypothetical target, Kinase X, as an example. By following a rigorous validation cascade, from initial target identification to in-depth biochemical and cellular characterization, researchers can build a strong data package to support the continued development of promising new molecules. The provided tables and diagrams serve as templates for data presentation and conceptual understanding, facilitating clear and objective comparison with alternative compounds.

In-depth Analysis of 5-Cyclopropylthiazol-2-ol Analogs: A Comprehensive Review of Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

A detailed exploration of the structure-activity relationships (SAR) of 5-cyclopropylthiazol-2-ol analogs has been challenging due to the limited availability of specific studies on this chemical scaffold in publicly accessible scientific literature. Extensive searches have revealed a wealth of information on the broader class of thiazole derivatives, highlighting their diverse pharmacological potential. However, specific SAR data, including quantitative comparisons and detailed experimental protocols for this compound analogs, remains elusive.

Thiazole-containing compounds are a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The thiazole ring serves as a versatile scaffold for the design of novel therapeutic agents. Structure-activity relationship studies on various thiazole series have demonstrated that modifications to the substituents at different positions of the thiazole ring can significantly impact their biological activity, selectivity, and pharmacokinetic properties.

  • Substitution at the 2-position: The amino group at the 2-position of the thiazole ring is a common feature in many biologically active molecules and is often a key site for modification to modulate activity.

  • Substitution at the 4-position: Modifications at this position with various aryl or alkyl groups have been shown to influence the potency and selectivity of thiazole-based inhibitors.

  • Substitution at the 5-position: The introduction of diverse substituents at the 5-position can significantly affect the compound's interaction with its biological target. The presence of a cyclopropyl group, as in the requested scaffold, is a known strategy in medicinal chemistry to improve metabolic stability and binding affinity.

To facilitate future investigations into the SAR of this compound analogs, a generalized workflow for such a study is presented below.

General Workflow for a Structure-Activity Relationship Study

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Iteration Lead_Identification Lead Compound Identification (e.g., this compound) Analog_Design Analog Design (Systematic Modification) Lead_Identification->Analog_Design Chemical_Synthesis Chemical Synthesis of Analogs Analog_Design->Chemical_Synthesis In_Vitro_Screening In Vitro Screening (e.g., Enzyme Assays, Cell-based Assays) Chemical_Synthesis->In_Vitro_Screening Hit_Identification Hit Identification (Active Compounds) In_Vitro_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., Selectivity, MoA Studies) Hit_Identification->Secondary_Assays SAR_Analysis SAR Analysis (Relate Structure to Activity) Secondary_Assays->SAR_Analysis QSAR_Modeling QSAR Modeling (Optional) SAR_Analysis->QSAR_Modeling Next_Gen_Design Design of Next-Generation Analogs SAR_Analysis->Next_Gen_Design Next_Gen_Design->Analog_Design Iterative Cycle

Caption: A generalized workflow for conducting a structure-activity relationship (SAR) study.

Logical Relationship in SAR Analysis

The core of any SAR study is to establish a logical connection between the chemical structure of a compound and its biological effect. This iterative process allows medicinal chemists to rationally design more potent and selective drug candidates.

SAR_Logic cluster_structure Chemical Structure cluster_activity Biological Activity Chemical_Modification Chemical Modification (e.g., R-group change) Physicochemical_Properties Physicochemical Properties (e.g., Lipophilicity, pKa) Chemical_Modification->Physicochemical_Properties Binding_Affinity Binding Affinity (e.g., IC50, Ki) Physicochemical_Properties->Binding_Affinity ADME_Properties ADME Properties (Absorption, Distribution, Metabolism, Excretion) Physicochemical_Properties->ADME_Properties Efficacy Efficacy (e.g., EC50) Binding_Affinity->Efficacy Selectivity Selectivity Efficacy->Selectivity

Caption: Logical relationship between chemical modifications and resulting biological activity in SAR studies.

While the specific data for this compound analogs is not currently available, the provided frameworks and the extensive literature on other thiazole derivatives offer a solid starting point for researchers interested in exploring this potentially valuable chemical space. Future research efforts are needed to synthesize and evaluate a library of these analogs to elucidate their SAR and unlock their therapeutic potential.

A Comparative Analysis of Thiazole Derivatives as 11β-HSD1 Inhibitors Against Standard-of-Care

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available research and experimental data specifically for "5-Cyclopropylthiazol-2-ol" are limited. This guide will therefore focus on structurally related thiazole derivatives, which have been investigated as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a key enzyme in metabolic diseases.[1][2][3] The non-selective 11β-HSD inhibitor, Carbenoxolone, will be used as a primary comparator due to its frequent use as a reference compound in preclinical studies. Broader standard-of-care treatments for the relevant therapeutic area, Type 2 Diabetes Mellitus, will also be discussed for context.

Introduction: Targeting 11β-HSD1 in Metabolic Disease

Metabolic syndrome, including type 2 diabetes and obesity, is characterized by complex pathophysiology. One promising therapeutic target is 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that converts inactive cortisone into active cortisol, particularly in metabolic tissues like the liver and adipose tissue.[4][5] Elevated local cortisol levels can drive metabolic dysfunction.[4] Thiazole derivatives have emerged as a class of potent and selective 11β-HSD1 inhibitors.[3] This guide compares the preclinical performance of these emerging compounds against the established, non-selective inhibitor Carbenoxolone.

Mechanism of Action: Cortisol Regulation

The primary mechanism of action for this class of thiazole derivatives is the inhibition of 11β-HSD1. This enzyme is responsible for the intracellular regeneration of cortisol from cortisone.[6] By blocking 11β-HSD1, these inhibitors reduce local glucocorticoid activity, which can lead to improved insulin sensitivity and reduced glucose production.[5] Carbenoxolone also inhibits 11β-HSD1 but is non-selective, affecting other enzymes like 11β-HSD2, which can lead to side effects.[1][7]

cluster_pathway 11β-HSD1 Signaling Pathway Cortisone Cortisone (Inactive) HSD1 11β-HSD1 Cortisone->HSD1 Cortisol Cortisol (Active) GR Glucocorticoid Receptor Cortisol->GR Binding HSD1->Cortisol Activation Gene Target Gene Transcription GR->Gene Metabolic Adverse Metabolic Effects (e.g., Gluconeogenesis) Gene->Metabolic Inhibitor Thiazole Derivative (e.g., Compound 3h) Inhibitor->HSD1 Inhibition

Caption: Mechanism of 11β-HSD1 inhibition by thiazole derivatives.

Comparative Performance Data

Recent studies have synthesized and evaluated novel thiazole derivatives for their inhibitory activity against 11β-HSD1. The data below summarizes the half-maximal inhibitory concentration (IC50) values for several promising compounds compared to Carbenoxolone. Lower IC50 values indicate higher potency.

CompoundClass/TypeTargetIC50 (µM)Selectivity Note
Compound 3h (from[1])2-(cyclohexylamino)thiazol-4(5H)-one11β-HSD10.04 More potent and selective than Carbenoxolone.[1]
Compound 3d (from[1])2-(cyclohexylamino)thiazol-4(5H)-one11β-HSD10.08Potent inhibitor.[1]
Compound 3i (from[1])2-(cyclohexylamino)thiazol-4(5H)-one11β-HSD10.09Strong inhibitor.[1]
Carbenoxolone Glycyrrhetinic acid derivative11β-HSD1/20.08Non-selective inhibitor, used as a control.[1][7]
Compound 3i (from[2])2-(adamantan-1-ylamino)thiazol-4(5H)-one11β-HSD1~0.16*Comparable activity to Carbenoxolone.[2]

Note: The IC50 for Compound 3i in the adamantan series was stated to be twice the value determined for carbenoxolone in that specific study.[2]

Standard-of-Care in Type 2 Diabetes

While 11β-HSD1 inhibitors represent a novel therapeutic strategy, they are not yet the standard of care. Current guidelines from organizations like the American Diabetes Association recommend a patient-centered approach.[8][9] First-line therapy is typically metformin, combined with lifestyle changes.[10] Subsequent treatments are chosen based on patient comorbidities, such as cardiovascular disease, and include classes like:

  • GLP-1 Receptor Agonists

  • SGLT2 Inhibitors

  • DPP-4 Inhibitors

  • Insulin

These established therapies have extensive clinical data supporting their efficacy and safety in managing hyperglycemia and reducing cardiovascular risk.[11]

Experimental Protocols

The following section details a representative methodology for assessing the in vitro inhibitory activity of test compounds against 11β-HSD1.

In Vitro 11β-HSD1 Inhibition Assay

Objective: To determine the IC50 value of a test compound against human 11β-HSD1.

Materials:

  • Microsomes from cells expressing recombinant human 11β-HSD1.

  • Cortisone (substrate).

  • NADPH (cofactor).

  • Test compounds (e.g., thiazole derivatives) and control inhibitor (Carbenoxolone).

  • Scintillation proximity assay (SPA) beads.

  • Anti-cortisol antibody.

  • Tritiated cortisol ([3H]-cortisol).

  • Assay buffer (e.g., Tris-HCl with EDTA).

  • Microplates.

Methodology:

  • Compound Preparation: Serially dilute test compounds in DMSO to create a range of concentrations.

  • Reaction Mixture: In a microplate, combine the assay buffer, cortisone substrate, NADPH cofactor, and the cell microsomes containing the 11β-HSD1 enzyme.

  • Incubation: Add the diluted test compounds or control to the reaction mixture. Incubate at a controlled temperature (e.g., 37°C) to allow the enzymatic reaction to proceed.

  • Detection: Stop the reaction. The amount of cortisol produced is measured competitively using a homogenous assay, such as an SPA. In this step, [3H]-cortisol, a specific anti-cortisol antibody, and SPA beads are added. The amount of [3H]-cortisol that binds to the antibody is inversely proportional to the amount of cortisol produced by the enzyme.

  • Data Analysis: Measure the signal (e.g., scintillation counts). Plot the percentage of inhibition against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

cluster_workflow Experimental Workflow: 11β-HSD1 Inhibition Assay A 1. Prepare Reagents (Enzyme, Substrate, Cofactor, Compounds) B 2. Add Reagents to Microplate A->B C 3. Incubate (e.g., 37°C) B->C D 4. Stop Reaction & Add Detection Reagents C->D E 5. Read Signal (e.g., Scintillation) D->E F 6. Data Analysis (IC50 Calculation) E->F

Caption: Workflow for an in vitro 11β-HSD1 inhibition assay.

Conclusion

While data on this compound is not available, research on structurally related thiazole derivatives is promising. Compounds like 2-(cyclohexylamino)thiazol-4(5H)-one derivative '3h' demonstrate superior in vitro potency against 11β-HSD1 compared to the non-selective inhibitor Carbenoxolone.[1] This suggests that the thiazole scaffold is a strong candidate for developing selective 11β-HSD1 inhibitors. Further preclinical and clinical studies are necessary to establish the therapeutic potential of these compounds relative to the established standards of care for type 2 diabetes and metabolic syndrome.

References

A Guide to Assessing Kinase Inhibitor Selectivity and Specificity: A Case Study Approach

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery, particularly within oncology and immunology, protein kinases have emerged as a pivotal class of drug targets. The human kinome comprises over 500 enzymes, many of which share structural similarities in their ATP-binding pockets. This homology presents a significant challenge: designing small molecule inhibitors that are both potent against their intended target and highly selective, thereby minimizing off-target effects and potential toxicity. This guide provides a comprehensive overview of the experimental methodologies used to assess the selectivity and specificity of novel kinase inhibitors, using the hypothetical compound "5-Cyclopropylthiazol-2-ol" as a case study to illustrate the process.

Defining Selectivity and Specificity

Selectivity refers to the ability of a drug to bind to a limited number of targets. In the context of kinase inhibitors, this is often quantified by comparing the binding affinity or inhibitory activity against a primary target versus a panel of other kinases. A highly selective inhibitor will show potent activity against its intended target with significantly lower activity against other kinases.

Specificity , while often used interchangeably with selectivity, refers to the unique effect a drug has on a biological system, which is a consequence of its selective interactions. A specific inhibitor will ideally only modulate the signaling pathway of its target kinase, leading to a well-defined biological outcome.

Experimental Workflow for Assessing a Novel Kinase Inhibitor

The evaluation of a new chemical entity, such as our hypothetical "this compound" (hereafter referred to as Compound X), follows a tiered approach, moving from broad, high-throughput screening to more focused, in-depth analyses.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Broad Selectivity Profiling cluster_2 Phase 3: Validation and Cellular Characterization A Primary Target Identification (e.g., Biochemical Assay) B Potency Determination (IC50) against Primary Target A->B C Large-Scale Kinome Screen (e.g., KINOMEscan®) B->C Proceed if potent D Secondary Biochemical Assays (Confirmation of Off-Targets) C->D Analyze hits E Cellular Target Engagement (e.g., CETSA, NanoBRET) D->E F Phosphoproteomics (Pathway Analysis) E->F G Receptor Receptor Kinase_A Kinase A (Target) Receptor->Kinase_A Activates Kinase_B Kinase B (Off-Target) Receptor->Kinase_B Activates Downstream_1 Downstream Effector 1 Kinase_A->Downstream_1 Phosphorylates Downstream_2 Downstream Effector 2 Kinase_B->Downstream_2 Phosphorylates Cell_Response_A Desired Cellular Response Downstream_1->Cell_Response_A Cell_Response_B Undesired Cellular Response Downstream_2->Cell_Response_B Compound_X Compound X (Specific) Compound_X->Kinase_A Inhibitor_Y Inhibitor Y (Non-Specific) Inhibitor_Y->Kinase_A Inhibitor_Y->Kinase_B

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